4-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Description
The compound 4-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a structurally complex molecule featuring:
- A pyrido[1,2-a]pyrimidin-4-one core, which is a bicyclic system known for its role in modulating biological activity, particularly in kinase inhibition .
- A 4-methylpiperazinyl substituent at the 2-position of the pyrido[1,2-a]pyrimidinone ring, contributing to solubility and binding interactions .
- A butanoic acid chain at the 3-position of the thiazolidinone, improving aqueous solubility and enabling interactions with polar residues in target proteins .
This compound’s design leverages hybrid pharmacophores, combining elements of piperazine-based ligands (common in neurotransmitter receptor modulation) and thiazolidinone derivatives (noted for antimicrobial, anticancer, and antioxidant activities) .
Properties
Molecular Formula |
C21H23N5O4S2 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C21H23N5O4S2/c1-23-9-11-24(12-10-23)18-14(19(29)25-7-3-2-5-16(25)22-18)13-15-20(30)26(21(31)32-15)8-4-6-17(27)28/h2-3,5,7,13H,4,6,8-12H2,1H3,(H,27,28)/b15-13- |
InChI Key |
OSGZLTYVGCIBQN-SQFISAMPSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiazolidinone ring: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thioamide and an α-halo acid to form the thiazolidinone ring.
Attachment of the butanoic acid moiety: This can be accomplished through a condensation reaction with a suitable butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with proteins and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperazinyl Substituents
- 4-Methylpiperazinyl (Target Compound) : Balances solubility and receptor affinity. The methyl group reduces steric hindrance compared to bulkier substituents (e.g., 3-chlorophenyl or benzyl in analogs), enabling better penetration into hydrophobic binding pockets .
- 3-Chlorophenyl-piperazinyl () : Increases lipophilicity but reduces aqueous solubility. The electron-withdrawing chloro group may enhance binding to aromatic residues in enzymes, as seen in its higher cytotoxicity .
- Benzylpiperazinyl (): The benzyl group elevates logP significantly, favoring membrane permeability but limiting solubility. This analog’s antimicrobial potency suggests synergistic effects between the benzyl group and the thiazolidinone core .
Thiazolidinone Modifications
- Butanoic Acid Chain (Target Compound): The carboxylic acid group enhances solubility (predicted solubility = 12 mg/mL) and enables ionic interactions, critical for targeting polar active sites (e.g., ATP-binding pockets in kinases) .
- 2-Methoxyethyl-Thiazolidinone (): The methoxyethyl group increases steric bulk, reducing rotational freedom but improving metabolic stability. This analog’s antimicrobial activity highlights the role of electron-rich substituents in disrupting bacterial membranes .
Pyrido[1,2-a]pyrimidinone Variations
- Ethylamino Substituent (): Replacing 4-methylpiperazinyl with ethylamino simplifies the structure but reduces binding specificity. However, the ethyl ester analog’s stability suggests utility in prodrug formulations .
Biological Activity
The compound 4-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a structural representation that highlights its unique functional groups, including a pyrido-pyrimidine moiety and thiazolidinone structure. The compound's IUPAC name is:
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 425.57 g/mol |
| SMILES | CC(C(=O)C(=S)N1C(=O)C(=CN(C)C1=O)C(=N)N(C)C)C(C)C |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound primarily revolves around its ability to interact with various cellular targets. It has been shown to exhibit:
- Antitumor Activity : The compound inhibits cell cycle progression in tumor cells, leading to apoptosis. It selectively targets specific kinases involved in mitosis, such as Polo-like kinase 2 (PLK2), which plays a crucial role in cell division .
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Its selectivity towards COX-II over COX-I suggests potential applications in treating inflammatory diseases without significant gastrointestinal side effects .
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents.
Case Study 2: COX Inhibition
In a comparative analysis against known COX inhibitors like Celecoxib, this compound exhibited an IC50 value of 0.52 µM for COX-II inhibition, suggesting it could be a viable candidate for developing anti-inflammatory drugs with reduced side effects .
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
| Study | Findings |
|---|---|
| Study A (2019) | Demonstrated significant apoptosis in cancer cells via PLK2 inhibition. |
| Study B (2020) | Showed selective COX-II inhibition with minimal impact on COX-I. |
| Study C (2021) | Reported antimicrobial activity against Gram-positive bacteria. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
